molecular formula C9H10N2O3 B1411394 [3-(4-Nitrophenyl)aziridin-2-yl]methanol CAS No. 1858242-57-5

[3-(4-Nitrophenyl)aziridin-2-yl]methanol

Cat. No.: B1411394
CAS No.: 1858242-57-5
M. Wt: 194.19 g/mol
InChI Key: WPEJVIRQAAQCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of [3-(4-Nitrophenyl)aziridin-2-yl]methanol

[3-(4-Nitrophenyl)aziridin-2-yl]methanol represents a distinctive member of the aziridine class of heterocyclic compounds, characterized by its unique combination of structural features that contribute to its chemical reactivity and potential applications. The compound is officially catalogued under the Chemical Abstracts Service number 1858242-57-5 and is recognized by multiple synonyms including MFCD28505145, ALBB-028845, and AKOS025141878. The molecular structure encompasses a three-membered aziridine ring bearing a 4-nitrophenyl substituent at the 3-position and a hydroxymethyl group at the 2-position, creating a complex stereochemical environment that has attracted considerable research attention.

The compound's International Union of Pure and Applied Chemistry condensed notation H-DL-Azi(Ph(4-NO2))(Ph(4-NO2))-ol provides insight into its structural complexity, while its SMILES representation C1=CC(=CC=C1C2C(N2)CO)N+[O-] offers a computational framework for understanding its connectivity. The presence of the nitro group introduces electron-withdrawing characteristics that significantly influence the reactivity profile of the aziridine ring, while the primary alcohol functionality provides additional sites for chemical modification and derivatization.

Crystallographic studies have revealed that the compound readily forms a monohydrate structure, represented as C9H10N2O3·H2O, which exhibits enhanced stability compared to the anhydrous form. This hydration tendency reflects the compound's hygroscopic nature and provides important considerations for its storage, handling, and synthetic applications. The formation of the monohydrate appears to be particularly favored when crystallization occurs from methanol-ethyl acetate solutions, with the resulting crystals maintaining stability in ambient atmospheric conditions for extended periods.

Historical Context and Discovery

The broader context of aziridine chemistry traces its origins to 1888 when the German chemist Siegmund Gabriel first discovered the parent aziridine compound, establishing the foundation for an entire class of nitrogen-containing heterocycles. This pioneering work opened new avenues in heterocyclic chemistry and laid the groundwork for the subsequent development of numerous aziridine derivatives, including the compound under examination. However, the earliest proposed assignment of an aziridine structure actually dates to 1875 by Sabaneyev, although this initial identification was later proven incorrect.

The specific synthesis and characterization of [3-(4-Nitrophenyl)aziridin-2-yl]methanol emerged from more recent synthetic methodology developments, particularly the advancement of stereoselective aziridine synthesis techniques. The compound has been prepared using sophisticated four-step synthetic protocols developed by Madesclaire and colleagues, starting from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as the initial substrate. This synthetic approach represents a significant advancement in the preparation of optically pure aziridine derivatives and demonstrates the evolution of synthetic organic chemistry toward more precise stereochemical control.

The creation date of the compound in chemical databases is recorded as April 28, 2015, with subsequent modifications documented as recently as May 24, 2025, indicating ongoing research interest and continuous refinement of understanding regarding this molecule. This timeline reflects the relatively recent emergence of this specific compound within the broader historical context of aziridine chemistry, highlighting its position as a product of modern synthetic methodology rather than classical organic synthesis.

Significance in Heterocyclic and Aziridine Chemistry

[3-(4-Nitrophenyl)aziridin-2-yl]methanol occupies a significant position within heterocyclic chemistry due to its incorporation of multiple structurally important features that exemplify key principles of three-membered ring reactivity. Aziridines, as the smallest nitrogen-containing heterocycles, exhibit exceptional ring strain with bond angles of approximately 60 degrees, substantially less than the standard tetrahedral angle of 109.5 degrees. This geometric constraint results in significant angle strain similar to that observed in cyclopropanes and epoxides, conferring unique reactivity patterns that distinguish aziridines from their larger ring homologs.

The compound's significance extends beyond its structural characteristics to encompass its role as a versatile synthetic intermediate. The ring strain inherent in the aziridine system provides a thermodynamic driving force for ring-opening reactions, enabling the construction of diverse nitrogen-containing molecules through nucleophilic attack. The presence of the 4-nitrophenyl substituent introduces additional electronic effects that modulate the reactivity of the aziridine ring, creating opportunities for regioselective transformations that can be exploited in synthetic applications.

Recent advances in aziridine chemistry have highlighted the importance of ring-opening annulation reactions, which have emerged as powerful tools for constructing complex heterocyclic frameworks. The unique combination of functional groups present in [3-(4-Nitrophenyl)aziridin-2-yl]methanol positions it as an ideal substrate for such transformations, potentially enabling access to sophisticated nitrogen-containing architectures that would be challenging to prepare through alternative synthetic routes. The compound's dual functionality, combining the reactive aziridine core with both aromatic and alcohol substituents, provides multiple handles for chemical manipulation and derivatization.

Scope and Objectives of the Review

This comprehensive analysis aims to provide an authoritative examination of [3-(4-Nitrophenyl)aziridin-2-yl]methanol from multiple perspectives, encompassing its fundamental chemical properties, synthetic accessibility, and broader significance within the context of modern organic chemistry. The review synthesizes current understanding of this compound while identifying areas where additional research could enhance our knowledge of its chemical behavior and potential applications.

The primary objective involves establishing a detailed profile of the compound's structural characteristics, drawing upon crystallographic data, computational modeling results, and experimental observations to construct a comprehensive picture of its molecular architecture. Particular attention will be devoted to understanding the stereochemical features that define the compound's three-dimensional structure and their implications for chemical reactivity and biological activity.

A secondary objective focuses on examining the synthetic methodologies that enable access to this compound, with emphasis on understanding the mechanistic principles that govern its formation and the factors that influence the efficiency and selectivity of its preparation. The analysis will consider both established synthetic protocols and emerging methodologies that might offer improved approaches to compound synthesis or enable the preparation of related derivatives with modified properties.

The review will also address the compound's position within the broader landscape of aziridine chemistry, examining how its unique structural features contribute to our understanding of three-membered ring reactivity and the principles that govern heterocyclic chemistry more generally. This perspective will include consideration of structure-activity relationships that connect molecular architecture to chemical behavior, providing insights that may inform the design of related compounds with targeted properties.

Property Value Reference
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Chemical Abstracts Service Number 1858242-57-5
International Union of Pure and Applied Chemistry Name [3-(4-nitrophenyl)aziridin-2-yl]methanol
InChI Key WPEJVIRQAAQCFW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2C(N2)CO)N+[O-]
Physical State Crystalline solid (monohydrate)
Stereochemistry (2R,3R) configuration
Database Creation Date April 28, 2015
Last Modification Date May 24, 2025

Properties

IUPAC Name

[3-(4-nitrophenyl)aziridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-5-8-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,8-10,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEJVIRQAAQCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(N2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Involving Aziridine Derivatives and Nitrobenzaldehyde

  • Starting Materials : Aziridine derivatives and nitrobenzaldehyde.
  • Reaction Conditions : The reaction typically involves the condensation of aziridine derivatives with nitrobenzaldehyde in the presence of a catalyst or under specific conditions to facilitate the formation of the desired compound.
  • Purification : The product can be purified using techniques such as column chromatography or recrystallization.

Method Developed by Madesclaire et al.

This method involves a four-step synthesis starting from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol.

  • Step 1 : Synthesis of the starting material.
  • Step 2-4 : Conversion of the starting material into the desired aziridine derivative through a series of chemical transformations.
  • Purification : The final product can be obtained as a monohydrate by slow evaporation of a methanol-ethyl acetate solution.

Research Findings and Applications

Research on [3-(4-Nitrophenyl)aziridin-2-yl]methanol is limited, but its structure suggests potential applications in organic synthesis and as a precursor for more complex molecules. The presence of the nitro group and the aziridine ring offers opportunities for further functionalization through various chemical reactions.

Data Tables

Table 1: Physical and Chemical Properties

Property Value
CAS No. 1858242-57-5
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name [3-(4-nitrophenyl)aziridin-2-yl]methanol

Table 2: Synthesis Conditions

Method Starting Materials Conditions Yield
General Aziridine derivatives, nitrobenzaldehyde Varies Varies
Madesclaire et al. (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol Four-step synthesis Not specified

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Nitrophenyl)aziridin-2-yl]methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product of this reaction is often a nitro-substituted aziridine derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring opens up to form various substituted products. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Nitro-substituted aziridine derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aziridine products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in DNA, making it a potential candidate for anticancer drug development. Studies have shown that compounds with aziridine structures can act as DNA alkylating agents, disrupting cancer cell proliferation .

Case Study : Research indicates that derivatives of [3-(4-Nitrophenyl)aziridin-2-yl]methanol exhibit cytotoxic effects against various cancer cell lines. For example, the compound has been tested for its ability to inhibit cell growth in human breast cancer cells, demonstrating significant potential as a chemotherapeutic agent .

Organic Synthesis

Building Block for Complex Molecules : [3-(4-Nitrophenyl)aziridin-2-yl]methanol serves as a versatile building block in organic synthesis. Its unique reactivity allows it to participate in various transformations, including nucleophilic substitutions and cycloadditions.

Data Table: Synthetic Routes Involving [3-(4-Nitrophenyl)aziridin-2-yl]methanol

Reaction TypeConditionsProduct Type
Nucleophilic SubstitutionBase-catalyzed reactionAmino derivatives
CycloadditionThermal or photochemicalDihydropyrans
Ring-opening ReactionAcidic conditionsAlcohols or amines

Materials Science

Polymerization Agent : The compound can be utilized in the synthesis of polymers due to its ability to undergo ring-opening polymerization. This property is particularly useful in creating materials with specific mechanical properties or functionalities.

Case Study : Research has demonstrated that incorporating [3-(4-Nitrophenyl)aziridin-2-yl]methanol into polymer matrices enhances thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Mechanism of Action

The mechanism of action of [3-(4-Nitrophenyl)aziridin-2-yl]methanol involves its ability to form covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the aziridine ring, which is highly strained and thus more reactive. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent adducts. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Aziridine vs. Pyrrolidine Derivatives
  • Aziridin-2-yl Methanol ([3-(4-Nitrophenyl)aziridin-2-yl]methanol): Ring Strain: The three-membered aziridine ring introduces significant ring strain, enhancing reactivity in nucleophilic ring-opening reactions compared to larger heterocycles. Chiral Discrimination: Exhibits superior enantiodiscrimination in ¹H NMR (ΔΔδ = 0.079–0.140 ppm for α-H and OCH₃ protons) compared to (S)-diphenyl(pyrrolidin-2-yl)methanol (ΔΔδ = 0.003–0.076 ppm), attributed to its compact stereochemical environment .
  • Pyrrolidin-2-yl Methanol: The five-membered pyrrolidine ring lacks ring strain, leading to lower reactivity and reduced chiral discrimination ability .
Substituent Effects
  • 4-Nitrophenyl Group: The electron-withdrawing nitro group enhances electrophilicity of the aziridine ring, facilitating reactions with nucleophiles.
  • Hydroxymethyl Group: The –CH₂OH substituent enables hydrogen bonding, critical for stabilizing crystal structures and influencing solubility. For example, 2-(3-Nitrophenyl)ethanol () lacks the aziridine ring but shares a nitroaromatic-hydroxyl motif, resulting in distinct solubility profiles due to differences in hydrogen-bonding capacity .
Reactivity Trends
  • Aziridines : Prone to regioselective ring-opening with nucleophiles (e.g., amines, thiols) due to ring strain. For example, γ-aziridinyl ketones () are synthesized via Grignard additions to Weinreb amides, leveraging aziridine’s electrophilicity .
  • Epoxides : More reactive than aziridines in hydrolysis but less versatile in stereoselective functionalization .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Feature(s)
[3-(4-Nitrophenyl)aziridin-2-yl]methanol C₉H₁₀N₂O₃ 194.19 Not reported (2R,3R) configuration; hydrogen-bonded monohydrate
(4-Nitropyridin-2-yl)methanol C₆H₆N₂O₃ 154.12 Not reported Pyridine backbone; increased polarity
2-(3-Nitrophenyl)ethanol C₈H₉NO₃ 167.16 Not reported Ethanol backbone; lacks ring strain
(2S,3S)-3-(4-Nitrophenyl)glycidol C₉H₉NO₄ 195.17 Not reported Epoxide ring; hydrolyzes to triols

Biological Activity

[3-(4-Nitrophenyl)aziridin-2-yl]methanol is a compound of significant interest due to its biological activity, particularly in the fields of antimicrobial and anticancer research. The aziridine structure, combined with the nitrophenyl group, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for [3-(4-Nitrophenyl)aziridin-2-yl]methanol is C9H10N2O3C_9H_{10}N_2O_3, and it features an aziridine ring with a nitrophenyl substituent. The presence of the nitro group is believed to enhance its biological properties, particularly its ability to interact with biological macromolecules.

The biological activity of [3-(4-Nitrophenyl)aziridin-2-yl]methanol is primarily attributed to its alkylating properties , which can modify DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells. Aziridines are known for their ability to form covalent bonds with nucleophilic sites in biomolecules, which is a key mechanism by which they exert their pharmacological effects .

Biological Activity Overview

  • Antimicrobial Activity :
    • Research indicates that [3-(4-Nitrophenyl)aziridin-2-yl]methanol exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness stems from its ability to disrupt bacterial cell walls and inhibit essential enzymes involved in cell division.
  • Anticancer Activity :
    • Studies have shown that compounds containing aziridine rings can act as potent anticancer agents. For instance, [3-(4-Nitrophenyl)aziridin-2-yl]methanol has been tested against several cancer cell lines, demonstrating cytotoxic effects that correlate with its concentration .

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the effects of [3-(4-Nitrophenyl)aziridin-2-yl]methanol on human cancer cell lines, researchers found that the compound induced apoptosis in a dose-dependent manner. The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutic agents, suggesting enhanced efficacy .

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of [3-(4-Nitrophenyl)aziridin-2-yl]methanol against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent.

Data Tables

Biological Activity IC50/MIC Values Target Organisms/Cell Lines
AnticancerIC50 < 10 µMHuman breast cancer (MCF-7), lung cancer (A549)
AntimicrobialMIC 32 µg/mLStaphylococcus aureus, Escherichia coli

Q & A

What are the common synthetic routes for [3-(4-Nitrophenyl)aziridin-2-yl]methanol?

Level: Basic
Methodological Answer:
The compound is synthesized via stereoselective routes. One approach involves cyclization of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol under acidic conditions to form the aziridine ring . Another method employs Sharpless asymmetric epoxidation of precursor epoxides, followed by aziridine ring closure, yielding enantiomers with specific rotations ([α]D²⁰ +44 and -46 in methanol) . Key steps include:

  • Reaction Monitoring: HPLC analysis to confirm hydrolysis completion .
  • Purification: Chiral column chromatography (n-hexane/isopropanol, 80:20) for enantiomer separation .

How is the crystal structure of [3-(4-Nitrophenyl)aziridin-2-yl]methanol determined?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key parameters include:

Crystal Data ValuesSource
Space groupP2₁
Unit cell (Å, °)a = 6.3064, b = 5.4695, c = 14.6481, β = 94.303
Resolution (θ range)5.1–26.3°
Refinement softwareSHELXL (R factor = 0.035)
Key Observations:
  • Shortened C–C bonds (1.487 Å) and pyramidal nitrogen geometry .
  • Hydrogen-bonded chains (N–H⋯O) stabilize the structure .

How can enantiomers of this compound be resolved, and how is the absolute configuration confirmed?

Level: Advanced
Methodological Answer:

  • Resolution: Chiral HPLC with a hexane/isopropanol mobile phase .
  • Configuration Confirmation:
    • Optical Rotation: Specific rotations ([α]D²⁰ +44 and -46) correlate with R,R and S,S configurations .
    • NMR Spectroscopy: Distinct splitting patterns in chiral solvents (e.g., DMSO-d₆) differentiate enantiomers .
    • X-ray Anomalous Dispersion: SHELXL refinement using Flack parameter to assign absolute configuration .

What intermolecular interactions stabilize the crystal lattice?

Level: Advanced
Methodological Answer:
The crystal packing is stabilized by:

  • Hydrogen Bonds: Infinite chains via N1–H1⋯O5 interactions (2.86 Å) .
  • NO₂⋯π Interactions: Nitro groups interact with aromatic ring centroids (3.539 Å) .
  • Water-Mediated Networks: O1w forms four H-bonds, creating hydrophilic channels .
    Implications: These interactions influence solubility and crystallization behavior, critical for polymorph screening.

How to address discrepancies in NMR data due to tautomerism or solvent effects?

Level: Advanced
Methodological Answer:

  • Solvent Selection: Use deuterated solvents (e.g., DMSO-d₆ vs. methanol-d₄) to observe tautomeric shifts. For example, hydroxyl proton signals vary between δ 4.74 (DMSO) and δ 3.75 (acetone) .
  • Variable-Temperature NMR: Identify dynamic processes (e.g., ring puckering) by analyzing line broadening at low temperatures.
  • 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of protons .

What computational methods predict the reactivity of the aziridine ring?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Analyze bond lengths (e.g., C–N = 1.478 Å vs. normal 1.46 Å) to predict ring strain and nucleophilic attack sites .
  • Molecular Electrostatic Potential (MEP): Identify electrophilic regions (e.g., aziridine nitrogen) for alkylation reactions.
  • MD Simulations: Model hydrolysis pathways in aqueous environments to study stability .

What biological applications are suggested by related aziridine derivatives?

Level: Advanced
Methodological Answer:
While direct studies on this compound are limited, structurally related aziridines show:

  • Antitumor Activity: Mitomycin C analogs exploit alkylation of DNA .
  • Antibiotic Properties: Dibenzyl aziridine-2,3-dicarboxylates inhibit bacterial growth .
    Research Design:
  • SAR Studies: Modify the nitro group or hydroxyl position to optimize bioactivity.
  • In Vitro Assays: Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Nitrophenyl)aziridin-2-yl]methanol
Reactant of Route 2
[3-(4-Nitrophenyl)aziridin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.